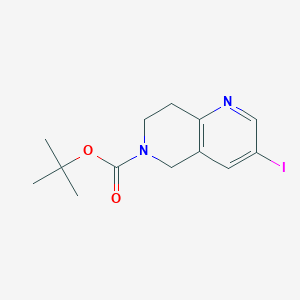

tert-Butyl 3-iodo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Description

tert-Butyl 3-iodo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a halogenated naphthyridine derivative featuring a tert-butyl carbamate group at the 6-position and an iodine substituent at the 3-position of the bicyclic ring system. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig reactions), where the iodine atom acts as a superior leaving group compared to lighter halogens like chlorine or bromine . Its rigid naphthyridine scaffold enhances structural diversity in drug discovery, enabling the development of kinase inhibitors, antiviral agents, and Hsp90 modulators .

Properties

IUPAC Name |

tert-butyl 3-iodo-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17IN2O2/c1-13(2,3)18-12(17)16-5-4-11-9(8-16)6-10(14)7-15-11/h6-7H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTMYFJUEICGLAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=N2)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-iodo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides.

Carboxylation: The carboxylate group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-iodo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate can undergo various chemical reactions, including:

Substitution reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.

Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or thiols can be used.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling reactions: Palladium catalysts and appropriate ligands.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-iodo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to a biological effect. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of tert-butyl-substituted 7,8-dihydro-1,6-naphthyridine carboxylates vary significantly based on substituents at the 3-position. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of tert-Butyl 7,8-Dihydro-1,6-naphthyridine-6(5H)-carboxylate Derivatives

Key Findings:

Reactivity in Cross-Coupling :

- The 3-iodo derivative exhibits enhanced reactivity in palladium-catalyzed reactions due to iodine’s superior leaving group ability compared to bromo or chloro analogs .

- Bromo-substituted compounds (e.g., MFCD07778591) are widely used in industrial settings due to their balance of reactivity and stability .

Synthetic Accessibility: Chloro and nitro derivatives are synthesized in higher yields (e.g., 94% for tert-butyl 5-carbamoyl-2-methoxy analog in ) compared to cyano/thioxo variants (14.4% yield for compound 4b in ) . The formyl derivative (CAS 1196147-67-7) is discontinued, likely due to challenges in stabilizing the aldehyde group during storage .

Pharmaceutical Utility: Nitro groups serve as precursors for amine functionalities via reduction, critical in constructing bioactive molecules like retinoid receptor modulators . Methyl-chloro derivatives (e.g., 1421254-01-4) are tailored for kinase inhibition, leveraging steric and electronic effects for target binding .

Stability and Handling :

Biological Activity

tert-Butyl 3-iodo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS Number: 1033706-36-3) is a synthetic compound belonging to the naphthyridine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-tumor and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent studies and findings.

| Property | Value |

|---|---|

| Molecular Formula | C13H17IN2O2 |

| Molecular Weight | 360.19 g/mol |

| LogP | 2.52 |

| Rotatable Bonds | 2 |

| Purity | ≥95% |

Research indicates that compounds similar to tert-butyl 3-iodo-7,8-dihydro-1,6-naphthyridine derivatives may exert their biological effects through the inhibition of specific signaling pathways involved in tumorigenesis. Notably, these compounds have shown selective inhibition of Class I PI3-kinase enzymes, particularly isoforms PI3K-a and PI3K-b, which are implicated in various cancers and inflammatory diseases .

Anti-Tumor Activity

Recent studies have demonstrated that this compound exhibits significant anti-tumor properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism appears to involve the downregulation of pro-survival signaling pathways, leading to enhanced sensitivity to chemotherapeutic agents .

Anti-inflammatory Effects

In addition to its anti-tumor activity, this compound has also been evaluated for its anti-inflammatory properties. Experimental models have shown that it can reduce inflammation markers in conditions such as rheumatoid arthritis and inflammatory bowel disease. The compound's ability to inhibit leukocyte migration and cytokine production suggests a potential therapeutic role in managing chronic inflammatory conditions .

Case Studies

-

In Vitro Study on Cancer Cell Lines :

- Objective : To evaluate the cytotoxic effects of tert-butyl 3-iodo-7,8-dihydro-1,6-naphthyridine on breast cancer cell lines.

- Findings : The compound demonstrated IC50 values in the low micromolar range, indicating potent cytotoxicity against MCF-7 and MDA-MB-231 cells. Apoptotic assays confirmed that the compound induces apoptosis through caspase activation.

- Animal Model for Inflammation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.